1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester
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Overview
Description
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to be biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, in general, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have been used in the treatment of various disorders .
Preparation Methods
The synthesis of 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester typically involves the esterification of 1-Methyl-1H-indole-3-carboxylic acid with but-3-enol. The reaction is usually catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but lacks the ester group, leading to different chemical properties and reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
1-Methylindole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives, with distinct reactivity due to the aldehyde group.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.
Properties
IUPAC Name |
but-3-enyl 1-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROZLLHXKXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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